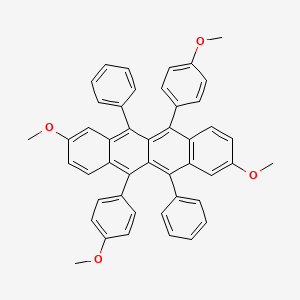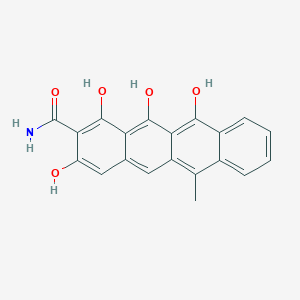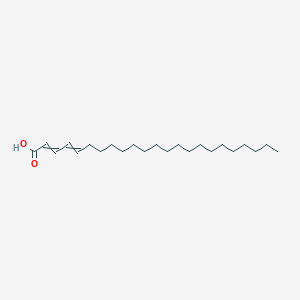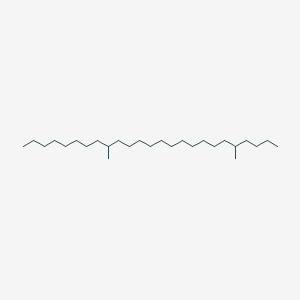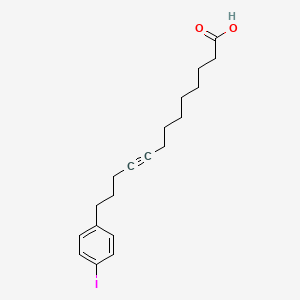
13-(4-Iodophenyl)tridec-9-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(4-Iodophenyl)tridec-9-ynoic acid is a chemical compound characterized by the presence of an iodophenyl group attached to a tridecynoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-Iodophenyl)tridec-9-ynoic acid typically involves the coupling of an iodophenyl derivative with a tridecynoic acid precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds between the iodophenyl group and the alkyne chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
13-(4-Iodophenyl)tridec-9-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to various iodophenyl derivatives.
Aplicaciones Científicas De Investigación
13-(4-Iodophenyl)tridec-9-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 13-(4-Iodophenyl)tridec-9-ynoic acid involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding, while the alkyne chain can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 13-(4-Bromophenyl)tridec-9-ynoic acid
- 13-(4-Chlorophenyl)tridec-9-ynoic acid
- 13-(4-Fluorophenyl)tridec-9-ynoic acid
Comparison
Compared to its bromine, chlorine, and fluorine analogs, 13-(4-Iodophenyl)tridec-9-ynoic acid exhibits unique properties due to the larger atomic radius and higher polarizability of iodine. These characteristics can enhance its reactivity in certain chemical reactions and its ability to form stronger halogen bonds. Additionally, the iodophenyl derivative may show different biological activities and binding affinities compared to its halogenated counterparts.
Propiedades
Número CAS |
113702-86-6 |
|---|---|
Fórmula molecular |
C19H25IO2 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
13-(4-iodophenyl)tridec-9-ynoic acid |
InChI |
InChI=1S/C19H25IO2/c20-18-15-13-17(14-16-18)11-9-7-5-3-1-2-4-6-8-10-12-19(21)22/h13-16H,1-2,4,6-12H2,(H,21,22) |
Clave InChI |
POINXIICXNZVRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCC#CCCCCCCCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


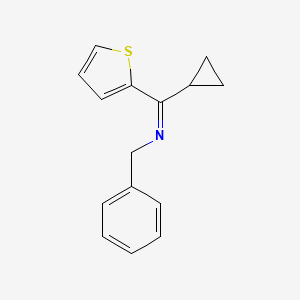
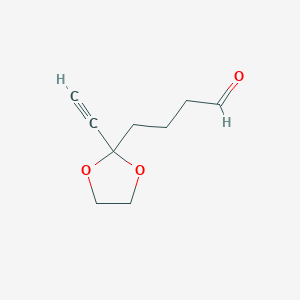
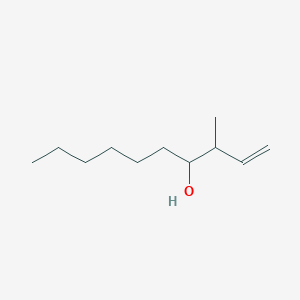
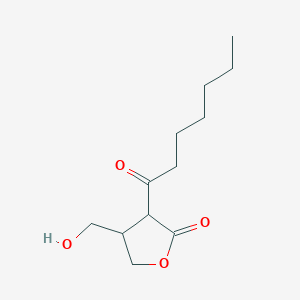

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

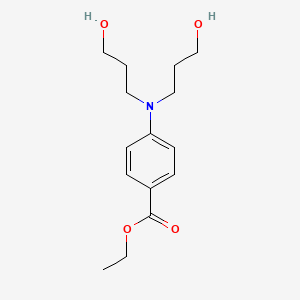
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

